Delta-4,6-cholestadienol (30 mg)

Antimicrobial BACE1 inhibition Natural products

Analytical labs requiring USP-compliant cholesterol impurity profiling face challenges with inadequate reference standards. Delta-4,6-cholestadienol (30 mg, CAS 14214-69-8), a USP Reference Standard, resolves this by providing the certified 4,6-dienol impurity comparator with a distinct conjugated diene UV chromophore (λmax ~235-245 nm). • Enables unambiguous HPLC/GC identification and quantification of the 4,6-cholestadienol impurity in pharmaceutical-grade cholesterol • Antimicrobial MIC 0.46-0.94 mg/mL; anticancer IC50 6.5 µM (MCF-7), 10.2 µM (HeLa) • Supplied in 30 mg USP-grade quantity for system suitability, calibration, and method validation

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
Cat. No. B14108083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelta-4,6-cholestadienol (30 mg)
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)O)C
InChIInChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,21-25,28H,6-8,11-16H2,1-5H3/t19?,21-,22-,23+,24+,25-,26-,27+/m0/s1
InChIKeyKIULDMFHZZHYKZ-KZGUJWDYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Delta-4,6-cholestadienol Product Overview


Delta-4,6-cholestadienol (30 mg), systematically known as (3β)-cholesta-4,6-dien-3-ol (CAS: 14214-69-8), is a C27 sterol derivative of cholesterol featuring a conjugated diene system at the C4 and C6 positions of the steroid nucleus [1]. With a molecular formula of C27H44O and molecular weight of 384.64 g/mol, this compound exists as a white to slightly yellow solid with limited aqueous solubility but good solubility in organic solvents such as chloroform, dichloromethane, and ethanol . This product is supplied as a United States Pharmacopeia (USP) Reference Standard in a 30 mg quantity, making it suitable for analytical method development, impurity profiling, and research applications . Its structural differentiation from cholesterol and related sterols arises specifically from the conjugated 4,6-diene system, which imparts distinct spectroscopic properties and alters its behavior in chromatographic separations compared to saturated or mono-unsaturated sterol analogs [1].

USP Reference Standard for cholesterol impurity profiling
Conjugated 4,6-diene sterol for antimicrobial screening studies
Supports cell-model endpoint review in cancer cell lines
Sterol biosynthesis pathway probe with distinct UV chromophore

Delta-4,6-cholestadienol Structural Specificity


Sterols bearing a conjugated 4,6-diene system exhibit fundamentally different electronic distribution, UV absorption characteristics, and chromatographic retention behavior compared to cholesterol, desmosterol (Δ5,24-diene), 7-dehydrocholesterol (Δ5,7-diene), or Δ5-monoene sterols [1]. The specific conjugated diene chromophore in Delta-4,6-cholestadienol produces a distinct UV absorption maximum that enables unambiguous identification and quantification in complex biological matrices, whereas substitution with a generic sterol lacking this feature would fail to meet USP compendial specifications for impurity profiling in pharmaceutical cholesterol analysis [2]. Furthermore, the 4,6-diene configuration directly influences molecular recognition by enzymes in the post-squalene cholesterol biosynthetic pathway; for instance, SC4MOL (sterol C4-methyl oxidase) and its downstream partners act specifically on substrates with defined double-bond positions, meaning that a 4,6-dienol cannot be functionally replaced by a 5-ene or 5,7-diene sterol in mechanistic studies of this pathway [3]. These structural distinctions directly impact assay validity, reference standard suitability, and the interpretability of experimental data in studies where sterol identity is a critical variable.

Monoene sterols Lack the 4,6-diene chromophore; chromatographic retention and UV detection profiles may differ significantly, limiting method transfer for USP impurity profiling.
Research-grade analogs Desmosterol or 7-dehydrocholesterol are not designated USP reference standards; use in compendial procedures may require additional qualification and validation.
Non-sterol antimicrobials Hecogenin or cholest-4-en-3-one showed BACE1 inhibition but lacked antimicrobial activity in head-to-head study; bioactivity profile cannot be assumed interchangeable.

Delta-4,6-cholestadienol Comparative Evidence


Antimicrobial vs BACE1 Inhibitory Activity

In a head-to-head evaluation of steroidal compounds isolated from the marine organism Urechis unicinctus, cholesta-4,6-dien-3-ol (Delta-4,6-cholestadienol) demonstrated broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MIC) ranging from 0.46 to 0.94 mg/mL against Escherichia coli, Salmonella enterica, Pasteurella multocida, and Physalospora piricola [1]. In contrast, the structurally related analogs hecogenin and cholest-4-en-3-one exhibited no reported antimicrobial activity in the same study but instead showed significant BACE1 inhibitory activity with EC50 values of 116.3 µM and 390.6 µM, respectively [1]. This divergent activity profile demonstrates that the conjugated 4,6-diene configuration in Delta-4,6-cholestadienol confers antimicrobial properties not present in the 4-ene-3-one or spirostanol analogs.

Antimicrobial vs BACE1
Head-to-head
MIC 0.46–0.94 mg/mL against E. coli, S. enterica, P. multocida, P. piricola
Hecogenin BACE1 EC50 116.3 µM (no antimicrobial)
Cholest-4-en-3-one BACE1 EC50 390.6 µM (no antimicrobial)
Supports antimicrobial screening context; divergent activity from 4-ene analogs
Marine isolate screening; endpoint context review advised
Antimicrobial BACE1 inhibition Natural products

Anticancer Activity in MCF-7 and HeLa Cells

Delta-4,6-cholestadienol (designated EK-7), isolated from the marine ascidian Eudistoma kaverium, exhibited potent in vitro anticancer activity with IC50 values of 6.5 µM in MCF-7 (breast cancer) cells and 10.2 µM in HeLa (cervical cancer) cells, as determined by MTT assay [1]. By comparison, the widely studied anticancer natural product curcumin, a polyphenolic BACE1 and desaturase inhibitor, has reported IC50 values of approximately 12–25 µM in MCF-7 cells and 15–30 µM in HeLa cells across multiple studies, though direct side-by-side testing was not performed in the same experimental system [2]. Additionally, Delta-4,6-cholestadienol treatment induced cell cycle arrest at the sub G0/G1 phase and triggered apoptosis as confirmed by Hoechst staining, chromatin condensation, and increased sub G0/G1 population [1]. While the mechanism appears to involve apoptosis induction, the precise molecular targets remain to be fully elucidated.

Cell-model endpoint
Cross-study comparable
IC50 6.5 µM (MCF-7); IC50 10.2 µM (HeLa) by MTT assay
Curcumin (lit.) IC50 ~12–25 µM (MCF-7); 15–30 µM (HeLa)
Supports cytotoxicity endpoint review in breast cancer cell models
Apoptosis and G0/G1 arrest reported; molecular targets to verify
Anticancer Apoptosis Cytotoxicity

Anti-Candida Mechanism via Glucan Synthase Binding

In a comparative GC-MS profiling study of snow mountain garlic (SMG) versus common garlic, cholesta-4,6-dien-3-ol (Delta-4,6-cholestadienol) was uniquely identified in SMG but absent in common garlic [1]. In silico molecular docking analysis revealed that Delta-4,6-cholestadienol exhibits high binding affinity to the active site of exo-1,3-β-glucan synthase, an established anti-candida drug target essential for fungal cell wall and biofilm matrix formation [1]. The binding affinity was not quantified numerically in the abstract but was described as 'high' and 'potential inhibitor' relative to other garlic constituents. Common garlic showed only fungistatic activity at comparable doses, whereas SMG extracts containing Delta-4,6-cholestadienol exhibited fungicidal (cidal) activity at 2× MIC against C. albicans and C. glabrata [1]. This provides a plausible molecular mechanism explaining the observed antifungal differentiation between SMG and common garlic.

Anti-Candida mechanism
Class-level inference
In silico binding to exo-1,3-β-glucan synthase; fungicidal activity at 2× MIC in SMG extracts
Context-dependent: supports antifungal screening pathway exploration
Binding affinity not numerically quantified in source; extract-level evidence
Antifungal Molecular docking Candida

USP Reference Standard Status

Delta-4,6-cholestadienol (30 mg) is supplied as a United States Pharmacopeia (USP) Reference Standard, specifically designated for use in compendial procedures and impurity profiling for cholesterol and related substances . In contrast, sterol analogs such as desmosterol (CAS 313-04-2), cholesta-4,6-dien-3-one (CAS 14316-36-0), and 7-dehydrocholesterol (CAS 434-16-2) are commercially available as research-grade materials but lack USP reference standard designation for cholesterol impurity testing . The USP standard is characterized and certified for identity, purity, and potency through rigorous collaborative testing, with a certified purity of ≥98% as determined by HPLC . Non-compendial sterols typically have vendor-specified purity that may vary between batches and suppliers, and their use in regulated analytical environments would require additional in-house qualification and validation.

USP Reference Standard
Specification review
Certified purity ≥98% by HPLC; official compendial recognition for cholesterol impurity testing
Data to verify per USP monograph; supports analytical method validation context
Non-compendial sterols require in-house qualification
Reference standard Analytical chemistry Quality control

Delta-4,6-cholestadienol Application Scenarios


Cholesterol Impurity Profiling

As a USP Reference Standard, Delta-4,6-cholestadienol is the designated comparator for identification and quantification of the 4,6-dienol impurity in pharmaceutical-grade cholesterol . Analytical laboratories can use the 30 mg standard to establish system suitability, generate calibration curves, and validate HPLC/GC methods for batch release testing. The conjugated 4,6-diene system provides a distinct UV chromophore (λmax ~235–245 nm) that enables selective detection even in complex matrices containing other sterol impurities such as 7-dehydrocholesterol or desmosterol. This application directly leverages the compound's compendial recognition, certified purity, and spectroscopic differentiation from other cholesterol-related impurities.

Antimicrobial Screening and Drug Discovery

Delta-4,6-cholestadienol exhibits broad-spectrum antimicrobial activity with MIC values of 0.46–0.94 mg/mL against Gram-negative bacteria and fungi [1]. Researchers engaged in antimicrobial drug discovery can employ this compound as a positive control or lead scaffold for structure-activity relationship (SAR) studies. The conjugated diene system provides a reactive handle for semi-synthetic modification, while the sterol backbone offers a membrane-interactive mechanism distinct from conventional antibiotics. Procurement of the 30 mg research-grade material enables initial in vitro screening campaigns and dose-response validation before committing to larger-scale synthesis of analogs.

Anticancer Lead Validation and Apoptosis

With demonstrated IC50 values of 6.5 µM (MCF-7) and 10.2 µM (HeLa), Delta-4,6-cholestadienol serves as a potent natural product lead for anticancer research [2]. The 30 mg quantity is sufficient for extensive in vitro profiling including dose-response curves, time-course studies, and mechanistic assays such as flow cytometry for cell cycle analysis and apoptosis markers. Its sterol structure offers a distinct chemotype compared to flavonoid or alkaloid anticancer leads, potentially addressing different molecular targets. Investigators can use this material to confirm and extend published findings, explore combination therapies, or conduct preliminary SAR by testing structurally related sterols in parallel.

Sterol Biosynthesis Pathway Studies

Delta-4,6-cholestadienol is structurally positioned within the post-squalene cholesterol biosynthetic pathway as a potential substrate or product of enzymes including SC4MOL (sterol C4-methyl oxidase) and HSD17B7 [3]. Researchers investigating the role of 8,9-unsaturated sterols in oligodendrocyte formation, cancer cell sensitization to EGFR inhibitors, or other SC4MOL-related biology can use this compound as a pathway probe [3]. Exogenous addition of purified sterol substrates enables differentiation between accumulation of endogenous intermediates versus downstream metabolites. The conjugated 4,6-diene system also facilitates tracking and quantification in cellular uptake and metabolic conversion studies using UV detection.

Application
Selection Property
Validation Focus
Cholesterol impurity profiling
USP compendial recognition and certified purity
HPLC/GC method system suitability and calibration
Antimicrobial screening studies
Broad-spectrum MIC endpoint context
Strain-panel and dose-response endpoint review
Cancer cell-model studies
Cell-model endpoint review and sterol scaffold
Apoptosis and cell-viability pathway-response endpoints
Sterol biosynthesis pathway studies
Conjugated 4,6-diene as UV-traceable pathway probe
Cellular uptake and metabolic conversion endpoint monitoring

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